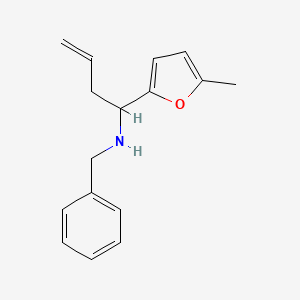![molecular formula C19H18Cl2N4O B4894528 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a piperazine derivative that has been synthesized through a multi-step process. The compound has been found to have a range of applications in scientific research, including as a tool for studying the mechanisms of action of various drugs and as a potential therapeutic agent for a range of conditions.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood, but it is thought to involve the modulation of the activity of various transporters in the central nervous system. 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been found to enhance the activity of the P-glycoprotein transporter, which is responsible for the efflux of various drugs from the brain. This enhancement of transport activity is thought to be responsible for the enhanced transport of drugs across the blood-brain barrier observed with 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been found to have a range of biochemical and physiological effects. The compound has been found to enhance the uptake of various drugs into the brain, leading to enhanced pharmacological effects. 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has also been found to enhance the activity of various neurotransmitter systems, including the dopaminergic and serotonergic systems. These effects are thought to be responsible for the potential therapeutic effects of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments include its ability to enhance the transport of drugs across the blood-brain barrier, making it a useful tool for studying the effects of drugs on the central nervous system. The compound has also been found to enhance the efficacy of certain drugs, making it a potential therapeutic agent for a range of conditions. The limitations of using 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One area of research is the development of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine analogs with enhanced transport activity and reduced toxicity. Another area of research is the identification of the specific transporters and mechanisms involved in the enhanced transport activity observed with 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. Finally, further research is needed to fully understand the potential therapeutic applications of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine and its analogs in various conditions.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves a multi-step process that begins with the reaction of 3-chlorophenylhydrazine with ethyl 2-chloroacetate to form 3-chlorophenylhydrazine hydrochloride. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding 1,2,4-oxadiazole derivative. The final step involves the reaction of the 1,2,4-oxadiazole derivative with piperazine to form 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been widely used in scientific research as a tool for studying the mechanisms of action of various drugs. The compound has been found to enhance the transport of various drugs across the blood-brain barrier, making it a useful tool for studying the effects of drugs on the central nervous system. 1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has also been found to enhance the efficacy of certain drugs, such as opioids and cannabinoids, making it a potential therapeutic agent for a range of conditions.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c20-14-4-3-5-15(12-14)25-10-8-24(9-11-25)13-18-22-19(23-26-18)16-6-1-2-7-17(16)21/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJUWIIKSLKVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3Cl)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)

![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)

